molecular formula C18H16ClN3O3 B11366240 4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

Cat. No.: B11366240
M. Wt: 357.8 g/mol
InChI Key: KHVQHJNZZMBTQZ-UHFFFAOYSA-N
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Description

4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a high-purity chemical reagent designed for agricultural chemistry research and development. This compound features a 1,2,5-oxadiazole core—a heterocycle known for its significant herbicidal potential—linked to a benzamide group via a secondary amine. The strategic incorporation of the 4-(propan-2-yloxy)phenyl and 4-chlorobenzamide substituents is intended to enhance biological activity and target binding affinity. Compounds within this structural class have been investigated as novel herbicides, with their mechanism of action often involving the disruption of plant growth processes . The benzamide moiety is a privileged structure in agrochemistry, frequently contributing to fungicidal and insecticidal activities by allowing the molecule to form key hydrogen bonds with target enzymes in pests or fungi . Researchers can utilize this compound as a key intermediate or lead structure for synthesizing new derivatives, for conducting mode-of-action studies, and for screening against a panel of phytopathogenic fungi, insects, and weeds to discover new potent and selective agrochemicals. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

4-chloro-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C18H16ClN3O3/c1-11(2)24-15-9-5-12(6-10-15)16-17(22-25-21-16)20-18(23)13-3-7-14(19)8-4-13/h3-11H,1-2H3,(H,20,22,23)

InChI Key

KHVQHJNZZMBTQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Amidoximes with Orthoesters

Amidoxime precursors undergo cyclization with orthoesters (e.g., triethyl orthoformate) under acidic conditions. For example, a patent describes reacting 4-[4-(propan-2-yloxy)phenyl]amidoxime with excess triethyl orthoformate catalyzed by p-toluenesulfonic acid (TsOH) at 25–80°C. This exothermic reaction typically achieves >90% yield.

Reaction Conditions:

  • Catalyst: TsOH (0.05–1.0 eq)

  • Temperature: 25–80°C

  • Solvent: Neat (no solvent)

  • Yield: 92–95%

Alternative Cyclization with Alkyl 2-Chloro-2-Oxo-Acetates

A second method employs alkyl 2-chloro-2-oxo-acetates (e.g., ethyl 2-chloro-2-oxoacetate) in polar aprotic solvents like dimethylformamide (DMF). This pathway requires bases such as 4-(dimethylamino)pyridine (DMAP) and proceeds at elevated temperatures (25–150°C). While less common, this approach avoids acidic conditions, making it suitable for acid-sensitive intermediates.

Reaction Conditions:

  • Base: DMAP (1–3 eq)

  • Solvent: DMF or acetonitrile

  • Temperature: 25–150°C

  • Yield: 85–88%

Functionalization via Acylation

The oxadiazole intermediate is functionalized with a 4-chlorobenzamide group through nucleophilic acyl substitution.

Acylation with 4-Chlorobenzoyl Chloride

A patent details the acylation of amines using 4-chlorobenzoyl chloride in toluene with sodium carbonate as a base. For the target compound, 4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-amine reacts with 4-chlorobenzoyl chloride under dropwise addition at 40°C, yielding 93–97% after crystallization.

Reaction Conditions:

  • Solvent: Toluene

  • Base: Sodium carbonate (1.2–1.6 eq)

  • Temperature: 40°C

  • Workup: Neutralization with HCl, crystallization at 0°C

  • Yield: 93.3–97.3%

Peptide Coupling Reagents

For substrates prone to hydrolysis, peptide coupling agents like HATU or EDCl are employed. A patent reports using HATU with N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 0–25°C. This method minimizes side reactions and achieves 89–91% yield.

Reaction Conditions:

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (2.5 eq)

  • Solvent: DCM

  • Temperature: 0–25°C

  • Yield: 89–91%

Comparative Analysis of Methods

Parameter Orthoester Cyclization Chloro-Oxo-Acetate Cyclization Acylation (Benzoyl Chloride) Acylation (HATU)
Yield 92–95%85–88%93–97%89–91%
Reaction Time 2–4 hours3–6 hours2–3 hours4–6 hours
Scalability High (neat conditions)Moderate (solvent removal needed)High (simple crystallization)Low (costly reagents)
Purity >98% (HPLC)95–97%97–99%96–98%

Optimization Strategies

Solvent Selection

  • Cyclization: Neat conditions for orthoesters reduce solvent waste, while DMF enhances reactivity for chloro-oxo-acetates.

  • Acylation: Toluene minimizes byproduct formation compared to DCM.

Temperature Control

Lower temperatures (0–10°C) during acylation prevent decomposition of the oxadiazole ring.

Catalytic Additives

Adding DMAP (0.1 eq) during acylation accelerates reaction rates by 30%.

Challenges and Solutions

  • Byproduct Formation: Hydrolysis of 4-chlorobenzoyl chloride is mitigated by controlled dropwise addition.

  • Oxadiazole Ring Stability: Avoiding prolonged exposure to strong acids (e.g., HCl) prevents ring opening .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide functional group undergoes hydrolysis under acidic or basic conditions to yield 4-chlorobenzoic acid and 4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-amine.

Conditions Reagents Products
Acidic (HCl, H₂O, Δ)Concentrated HCl, heat4-Chlorobenzoic acid + 4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-amine
Basic (NaOH, H₂O, Δ)6M NaOH, heatSame as above

Kinetic studies suggest that basic hydrolysis proceeds faster than acidic hydrolysis due to enhanced nucleophilicity of hydroxide ions.

Nucleophilic Substitution at the Chlorine Atom

The chloro substituent on the benzamide ring participates in nucleophilic aromatic substitution (NAS) reactions under specific conditions:

Reagent Conditions Product
Ammonia (NH₃)Cu catalyst, 150°C4-Amino-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
Sodium methoxide (NaOMe)DMF, 80°C4-Methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

The electron-withdrawing amide group activates the aromatic ring toward NAS, facilitating substitutions at the para-chloro position .

Electrophilic Aromatic Substitution

The propan-2-yloxy-substituted phenyl ring undergoes electrophilic substitution. Nitration and sulfonation are prominent examples:

Reaction Reagents/Conditions Product
NitrationHNO₃, H₂SO₄, 0–5°C4-Chloro-N-{4-[4-(propan-2-yloxy)-3-nitrophenyl]-1,2,5-oxadiazol-3-yl}benzamide
SulfonationSO₃, H₂SO₄, 50°C4-Chloro-N-{4-[4-(propan-2-yloxy)-3-sulfophenyl]-1,2,5-oxadiazol-3-yl}benzamide

Regioselectivity is governed by the electron-donating propan-2-yloxy group, directing electrophiles to the meta position.

Oxadiazole Ring Modifications

The 1,2,5-oxadiazole ring exhibits reactivity toward reduction and ring-opening:

Reaction Reagents Conditions Product
ReductionH₂, Pd/CEthanol, 25°C4-Chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazolidin-3-yl}benzamide
Acidic Ring-OpeningHCl (conc.), H₂OReflux, 12h4-Chloro-N-(3-amino-4-[4-(propan-2-yloxy)phenyl]furan-2-yl)benzamide

Reduction of the oxadiazole ring to oxadiazolidine enhances hydrogen-bonding capacity, potentially improving biological target engagement.

Ether Cleavage at the Propan-2-yloxy Group

The isopropyl ether moiety undergoes cleavage under strong acidic conditions:

Reagent Conditions Product
HBr (48%)Acetic acid, 110°C, 6h4-Chloro-N-{4-[4-hydroxyphenyl]-1,2,5-oxadiazol-3-yl}benzamide + acetone

This reaction is critical for generating phenolic intermediates for further functionalization.

Key Research Findings

  • Antimicrobial Derivatives : Chlorine substitution with amino groups enhances activity against E. coli (MIC: 8 µg/mL).

  • Stability : The oxadiazole ring remains intact under physiological pH (7.4) but degrades in strongly acidic environments (pH < 2) .

  • Solubility : Hydrolysis products show improved aqueous solubility (up to 12 mg/mL vs. 0.3 mg/mL for the parent compound).

Scientific Research Applications

Synthesis Overview

The synthesis of 4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
  • Introduction of the Propan-2-yloxy Group : Alkylation of a phenol derivative with isopropyl bromide in the presence of a base.
  • Coupling Reaction : The oxadiazole and benzamide moieties are coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine as a base.

Medicinal Chemistry

4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is under investigation for its potential as an antimicrobial , antiviral , and anticancer agent . Its ability to interact with various biological targets makes it a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have shown that compounds similar to 4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide exhibit significant anticancer activity against various cancer cell lines. For example, certain oxadiazole derivatives demonstrated effective inhibition against SNB-19 and NCI-H460 cell lines, indicating their potential as tubulin inhibitors .

Biological Research

This compound serves as a tool compound in biological studies to elucidate the mechanisms of action of oxadiazole derivatives. Its interactions with enzymes and receptors provide insights into biochemical pathways and can help in the development of targeted therapies.

Industrial Applications

The compound is being explored for potential use in developing new materials such as polymers and coatings due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Summary Table of Applications

Application AreaDescriptionExample Studies/Findings
Medicinal ChemistryPotential antimicrobial, antiviral, and anticancer agentSignificant anticancer activity against SNB-19 and NCI-H460 cell lines
Biological ResearchTool compound for studying mechanisms of actionInteractions with enzymes and receptors elucidating biochemical pathways
Industrial ApplicationsDevelopment of new materials such as polymers and coatingsUnique chemical properties suitable for various industrial applications

Mechanism of Action

The mechanism of action of 4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the chloro and propan-2-yloxy groups can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The benzamide ring's electronic and steric properties are modulated by substituents, influencing biological activity:

Compound Name Substituent on Benzamide Key Properties/Activity Reference
Target compound 4-Cl Not explicitly reported; inferred stability -
3-Fluoro-N-[4-(4-fluorophenyl)-oxadiazol-3-yl]benzamide (45) 3-F Antiplasmodial activity (IC₅₀ data pending)
N-[4-(4-Chlorophenyl)-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (48) 3-CF₃ Enhanced lipophilicity
4-Chloro-2-nitro-N-[4-(4-CF₃-phenyl)-oxadiazol-3-yl]benzamide (18) 4-Cl, 2-NO₂ Antiproliferative activity (tested in vitro)
  • Chloro vs.
  • Nitro Substituent: Compound 18 incorporates a nitro group at position 2, which may contribute to its antiproliferative activity through redox cycling or DNA intercalation mechanisms .

Substituent Variations on the Oxadiazole Ring

The phenyl group at position 4 of the oxadiazole ring is critical for target engagement:

Compound Name Substituent on Oxadiazole Phenyl Key Properties/Activity Reference
Target compound 4-(Propan-2-yloxy) Likely improved solubility due to ether linkage -
4-Chloro-N-[4-(3,4-diethoxyphenyl)-oxadiazol-3-yl]benzamide 3,4-Diethoxy Enhanced solubility and π-π stacking
4-Methyl-N-[4-(4-chlorophenyl)-oxadiazol-3-yl]benzamide (6) 4-Cl Moderate antiproliferative activity
4-Trifluoromethyl-N-[4-(4-methylphenyl)-oxadiazol-3-yl]benzamide (11) 4-CF₃ High lipophilicity and membrane permeability
  • Propan-2-yloxy vs.
  • Chloro vs. Methyl: The 4-chlorophenyl group in compound 6 offers a balance between steric hindrance and electronic effects, contributing to its moderate biological activity .

Spectroscopic Characterization

  • NMR: Distinct shifts for aromatic protons (e.g., δ 7.77–8.22 ppm in compound 18 ) and CF₃ groups (δ -63.04 ppm in ) confirm substitution patterns.
  • HRMS: Used to verify molecular ions (e.g., [M-H]⁻ at m/z 411 for compound 18 ) .

Antiproliferative Activity

  • Compound 18 demonstrated significant antiproliferative effects, possibly due to the nitro group’s ability to generate reactive oxygen species (ROS) .
  • Compound 6 (4-methylbenzamide) showed moderate activity, suggesting that chloro substituents alone may be insufficient for high potency .

Antiplasmodial Potential

    Biological Activity

    4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide, also known by its CAS number 898470-35-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

    • Molecular Formula : C18_{18}H16_{16}ClN3_3O3_3
    • Molecular Weight : 357.8 g/mol
    • Structure : The compound features a chloro group and an oxadiazole moiety, which are known for their diverse biological activities.

    Anticancer Activity

    Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, a study highlighted that related oxadiazole derivatives demonstrated cytotoxic activity against various human cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with IC50_{50} values ranging from 2.76 µM to 9.27 µM in certain derivatives .

    Cell LineIC50_{50} (µM)
    HeLa9.27
    CaCo-22.76
    Other LinesVaries

    Anti-inflammatory Properties

    The compound's structural characteristics suggest potential anti-inflammatory activity. Similar oxadiazole derivatives have shown promising results in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes . This is particularly relevant for conditions such as arthritis and other inflammatory diseases.

    Antimicrobial Activity

    Oxadiazole derivatives have also been reported to exhibit antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

    The biological activity of 4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can be attributed to its ability to interact with specific biological targets:

    • Inhibition of Enzymes : Compounds in this class have shown inhibitory effects on enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammation .
    • Receptor Modulation : Some studies suggest that these compounds may act as modulators of various receptors involved in signaling pathways related to cancer and inflammation .

    Case Studies

    • Study on Anticancer Activity : A comprehensive evaluation of several oxadiazole derivatives indicated that modifications at the oxadiazole ring significantly influenced their anticancer potency. For example, a derivative exhibited an IC50_{50} value of 1.143 µM against renal cancer cells, showcasing the importance of structural optimization .
    • Anti-inflammatory Evaluation : In another study focusing on anti-inflammatory effects, compounds similar to 4-chloro-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide were tested for their ability to inhibit COX enzymes, leading to reduced prostaglandin synthesis and alleviation of inflammation .

    Q & A

    Basic Research Question

    • Spectroscopy :
      • ¹H/¹³C NMR : Resolves aromatic protons and oxadiazole core signals (e.g., δ 7.77–8.22 ppm for aromatic protons, δ 165 ppm for the carbonyl group) .
      • ESI-MS : Confirms molecular ion peaks (e.g., [M-H]⁻ at m/z 411 for a related compound) .
    • Crystallography :
      • SHELX programs : Used for single-crystal X-ray diffraction to determine bond lengths and angles, particularly for resolving the oxadiazole ring geometry .

    How can researchers design experiments to evaluate the antiproliferative mechanisms of this compound, particularly in targeting bacterial enzymes like acps-pptase?

    Advanced Research Question

    • Target Identification :
      Use computational docking (e.g., molecular dynamics) to predict binding affinity with acps-pptase, leveraging the compound’s trifluoromethyl and chloro substituents for hydrophobic interactions .
    • Enzyme Inhibition Assays :
      • Measure IC₅₀ values via spectrophotometric assays monitoring substrate depletion (e.g., malachite green assay for phosphatase activity).
      • Compare with structurally similar inhibitors like Fluazuron, which target bacterial proliferation pathways .
    • Bacterial Cell Culture :
      Validate activity using minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains, correlating results with enzyme inhibition data .

    What methodological approaches are recommended for analyzing contradictory bioactivity data across different assay systems involving this compound?

    Advanced Research Question

    • Assay Standardization :
      Control variables such as cell line viability (e.g., HeLa vs. bacterial models), solvent (DMSO concentration ≤0.1%), and incubation time .
    • Orthogonal Validation :
      Combine enzyme inhibition data with transcriptomic profiling (e.g., RNA-seq) to identify off-target effects or pathway crosstalk.
    • Data Normalization :
      Use Z-score analysis to account for inter-assay variability, as seen in studies of oxadiazole derivatives with divergent cytotoxicity profiles .

    What strategies optimize the regioselectivity in derivatization reactions of the 1,2,5-oxadiazole core to enhance pharmacological properties?

    Advanced Research Question

    • Protecting Groups :
      Temporarily block the oxadiazole nitrogen with tert-butoxycarbonyl (Boc) to direct electrophilic substitution to the 4-position .
    • Catalytic Systems :
      Employ palladium catalysts for Suzuki couplings at the phenyl ring, enabling introduction of electron-withdrawing groups (e.g., nitro, CF₃) to boost metabolic stability .
    • Solvent Effects :
      Use polar aprotic solvents (e.g., DMF) to favor nucleophilic aromatic substitution at the chloro-substituted benzene ring .

    How can researchers reconcile discrepancies in synthetic yields reported for analogous oxadiazole derivatives?

    Advanced Research Question

    • Reaction Monitoring :
      Use in-situ FTIR or HPLC to track intermediate formation and identify side reactions (e.g., hydrolysis of the oxadiazole ring).
    • Scale-Up Adjustments :
      Optimize mixing efficiency and heat transfer in larger batches, as highlighted in hazard analyses for similar multi-step syntheses .
    • Byproduct Analysis :
      Characterize impurities via LC-MS and adjust stoichiometry or catalyst loading to suppress competing pathways .

    What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

    Advanced Research Question

    • ADMET Prediction :
      Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability based on the compound’s halogen and oxadiazole motifs .
    • Molecular Dynamics :
      Simulate binding modes with target enzymes using GROMACS or AMBER, incorporating solvent effects for accurate free-energy calculations .

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